molecular formula C13H18N4O3S B3020057 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034252-65-6

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3020057
CAS No.: 2034252-65-6
M. Wt: 310.37
InChI Key: GPWGMLHZHCLLDM-UHFFFAOYSA-N
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Description

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H18N4O3S and a molecular weight of 310.37 g/mol. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrrolidine ring, and a butylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.

Chemical Reactions Analysis

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various biological and chemical applications.

    Pyrazine derivatives: These compounds share the pyrazine ring structure and are often used in medicinal chemistry and drug design.

Properties

IUPAC Name

3-(1-butylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-2-3-8-21(18,19)17-7-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGMLHZHCLLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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